

The Chemical Architecture of Coenzyme F430: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coenzyme F430

Cat. No.: B1232399

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F430, a nickel-containing tetrapyrrole, is a vital cofactor in the biogeochemical cycling of methane.^[1] It serves as the prosthetic group for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step in methanogenesis and the initial step in the anaerobic oxidation of methane.^{[2][3]} Its unique structure, a highly reduced porphyrinoid known as a corphin, sets it apart from other tetrapyrroles like hemes and chlorophylls and is central to its catalytic function.^[1] This technical guide provides an in-depth exploration of the chemical structure of **Coenzyme F430**, including its physicochemical properties, the experimental protocols used for its structural elucidation, and its role in key biological pathways.

Physicochemical Properties of Coenzyme F430

Coenzyme F430 is a yellow solid, a characteristic stemming from its relatively low degree of conjugated unsaturation compared to other more intensely colored tetrapyrroles.^[1] Its chemical formula is C₄₂H₅₁N₆NiO₁₃⁻, with a molar mass of approximately 906.6 g/mol.^[2]

Property	Value	Reference
Molecular Formula	C ₄₂ H ₅₁ N ₆ NiO ₁₃ -	[2]
Molar Mass	906.6 g/mol	[2]
Appearance	Yellow Solid	[1]
Core Structure	Corphin (a reduced porphyrin)	[1]
Central Metal Ion	Nickel (Ni)	[1]

The Chemical Structure of Coenzyme F430

The complete chemical structure of **Coenzyme F430** was determined through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[1\]](#) The structure reveals a unique macrocycle with two additional rings (a γ -lactam ring E and a keto-containing carbocyclic ring F) compared to the standard A-D rings of tetrapyrroles.

Atomic Coordinates

The atomic coordinates for **Coenzyme F430** have been determined from the X-ray crystal structure of methyl-coenzyme M reductase. The following table provides a selection of these coordinates, extracted from the Protein Data Bank (PDB) entry 1HBU.[\[4\]](#)

Atom	x	y	z
NI	25.531	2.991	24.385
N44	24.634	4.604	24.977
N45	26.511	4.316	23.239
N46	26.545	1.666	25.529
N47	24.510	1.637	23.231
C1A	23.702	4.882	25.890
C2A	23.292	6.305	25.753
C3A	23.882	6.812	24.646
C4A	24.629	5.719	24.288
C1B	27.026	5.309	22.464
C2B	28.019	6.098	22.956
C3B	28.188	5.518	24.186
C4B	27.279	4.542	24.218
C1C	27.090	0.654	26.230
C2C	27.536	-0.589	25.688
C3C	26.836	-0.635	24.522
C4C	26.037	0.528	24.624
C1D	23.824	0.908	22.420
C2D	23.233	-0.362	22.659
C3D	23.771	-0.963	23.763
C4D	24.546	0.016	24.167

Note: This is a partial list of atomic coordinates for illustrative purposes. The full dataset can be accessed from the Protein Data Bank (PDB ID: 1HBU).

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of **Coenzyme F430** relied on sophisticated experimental techniques, primarily X-ray crystallography and NMR spectroscopy.

X-ray Crystallography

The crystal structure of **Coenzyme F430** has been solved in the context of its binding protein, methyl-coenzyme M reductase (MCR).

Methodology:

- Protein Purification and Crystallization: MCR containing **Coenzyme F430** is purified from methanogenic archaea.^[5] Crystals of the MCR-F430 complex are grown using vapor diffusion methods, typically in an anaerobic environment to prevent oxidation of the nickel center.^{[5][6]} Crystallization conditions often involve polyethylene glycol (PEG) as a precipitant in a buffered solution.^[5]
- Data Collection: X-ray diffraction data are collected from the crystals at cryogenic temperatures (around 100 K) using a synchrotron radiation source.^[5]
- Structure Solution and Refinement: The structure is solved using molecular replacement, with a known MCR structure as a search model. The model is then refined against the collected diffraction data to yield the final atomic coordinates of the protein and the bound **Coenzyme F430**.^{[5][7]}

NMR Spectroscopy

NMR spectroscopy has been instrumental in confirming the structure of **Coenzyme F430** in solution and for assigning its proton and carbon resonances.

Methodology:

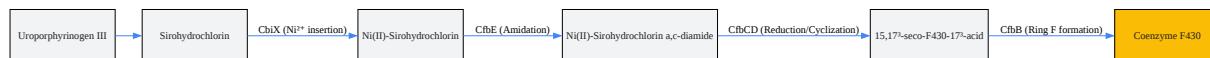
- Sample Preparation: **Coenzyme F430** is extracted from purified MCR by acid precipitation of the protein.^[8] The released coenzyme is then purified by high-performance liquid chromatography (HPLC).^[8] For NMR analysis, the purified coenzyme is dissolved in a suitable deuterated solvent, such as deuterium oxide (D_2O) or deuterated trifluoroethanol (TFE-d3).^{[8][9]}

- 1D and 2D NMR Experiments: A suite of NMR experiments is performed to assign the complex spectrum of **Coenzyme F430**.
 - 1D ^1H and ^{13}C NMR: Provide initial information on the chemical environment of the protons and carbons.
 - 2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within the molecule.[8]
 - 2D HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[8]
 - 2D HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and confirming the overall structure.[9]
 - 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps in determining the stereochemistry of the molecule.[9]

^1H and ^{13}C NMR Spectral Data of a Reduced Form of **Coenzyme F430** (F330):

While a complete and unambiguous assignment for native **Coenzyme F430** is complex due to paramagnetic effects from the Ni(II) center, detailed assignments have been published for a reduced, diamagnetic form known as F330.[8]

Atom	^{13}C Chemical Shift (ppm)	^1H Chemical Shift (ppm)
C2	40.1	2.35, 2.55
C3	29.8	1.85, 2.05
C4	53.1	3.15
C5	100.2	4.95
C6	165.4	-
C7	35.2	2.15, 2.45
C8	55.3	3.35
C9	135.1	-
C10	98.9	5.10
C11	130.2	-
C12	45.6	2.85
C13	48.2	2.95
C14	175.1	-
C15	95.8	5.25
C16	140.3	-
C17	58.9	3.55
C18	42.1	2.65
C19	50.3	3.10
C20	92.7	5.40

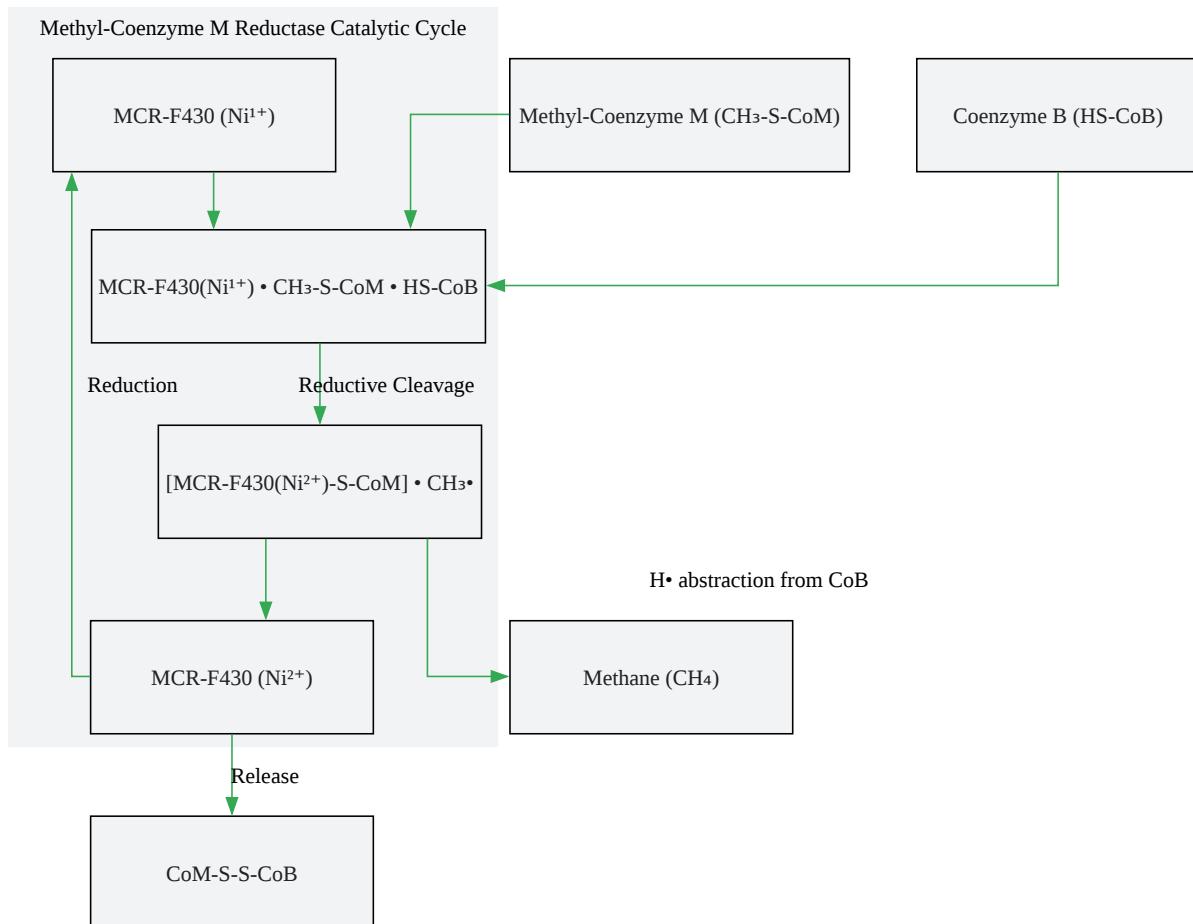

Data adapted from Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of **Coenzyme F430** from Methyl-Coenzyme M Reductase.^[8] Note that these assignments are for the F330 derivative and may differ from native **Coenzyme F430**.

Biological Pathways Involving Coenzyme F430

Coenzyme F430 is a central player in two fundamental biological processes: its own biosynthesis and its catalytic role in methanogenesis.

Biosynthesis of Coenzyme F430

The biosynthesis of **Coenzyme F430** begins with uroporphyrinogen III, the common precursor to all tetrapyrroles.^[1] A series of enzymatic steps, including nickel chelation, amidation, reduction, and cyclization, lead to the final complex structure.



[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of **Coenzyme F430** from uroporphyrinogen III.

Role in Methanogenesis

Coenzyme F430 is the active component of methyl-coenzyme M reductase (MCR), which catalyzes the final, methane-releasing step of methanogenesis. The nickel center of **Coenzyme F430** cycles between different oxidation states to facilitate the reductive cleavage of a methyl group from methyl-coenzyme M.

[Click to download full resolution via product page](#)

Caption: The role of **Coenzyme F430** in the final step of methanogenesis.

Conclusion

Coenzyme F430 stands as a testament to the chemical diversity and ingenuity of biological systems. Its unique corphin structure, centered around a nickel ion, is finely tuned for its critical role in methane metabolism. The detailed structural and mechanistic understanding of **Coenzyme F430**, made possible by advanced analytical techniques, not only deepens our knowledge of microbial life but also provides a foundation for the development of inhibitors of methanogenesis, which could have significant environmental and agricultural applications. Further research into the subtle structural variations of **Coenzyme F430** in different organisms may reveal new catalytic capabilities and biological roles for this fascinating molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 2. cofactor F430 | C42H51N6NiO13- | CID 129011022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. XFEL serial crystallography reveals the room temperature structure of methyl-coenzyme M reductase [escholarship.org]
- 8. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of Coenzyme F430 from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of the biosynthesis of the methane catalyst coenzyme F430 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Architecture of Coenzyme F430: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1232399#what-is-the-chemical-structure-of-coenzyme-f430>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com